N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, an amide group, and a dimethylamino group . It’s worth noting that this compound might be part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex 3D structure due to the presence of the benzothiazole and amide groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, and the dimethylamino group could potentially undergo quaternization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Mechanism of Action
Target of Action
Similar compounds have been found to interact with isoquinolines , suggesting that this compound might have similar targets
Mode of Action
It’s known that similar compounds are generally utilized as carboxyl activating agents for amide bonding with primary amines . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biochemical properties of the targets.
Pharmacokinetics
Similar compounds are known to be highly reactive and can undergo radical polymerization and cross-linking reactions . These properties could potentially impact the bioavailability of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-15-8-6-9-19-20(15)23-22(29-19)25(13-7-12-24(2)3)21(26)16-10-11-17(27-4)18(14-16)28-5;/h6,8-11,14H,7,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABWCXKCORSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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